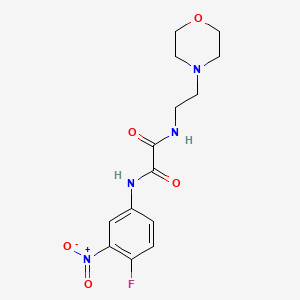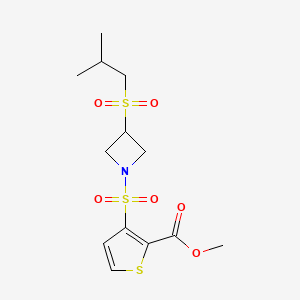
N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide, commonly known as FNPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FNPO is a synthetic compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Hypoxic Cells Detection
Fluorescent probes, such as those incorporating morpholino groups and nitrophenyl moieties, have been developed for selective detection of hypoxia or nitroreductase activity in tumor cells. These probes display high selectivity, "Turn-On" fluorescence response, and no cytotoxicity, making them suitable for imaging disease-relevant hypoxia in biomedical research fields (Feng et al., 2016).
Novel Synthetic Approaches
In synthetic chemistry, novel methods for the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides have been developed, demonstrating the versatility of nitrophenyl and morpholinoethyl structures in facilitating complex rearrangements and synthesis of valuable chemical intermediates (Mamedov et al., 2016).
Cellular Imaging with Two-Photon Fluorescence
Two-photon excitable fluorophores derived from structures similar to N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide have been reported, offering bright fluorescence, reasonable two-photon activity, and sufficient water solubility for cellular imaging. These compounds are suitable for imaging lysosomes in living cells, demonstrating the potential for detailed subcellular visualization and studies (Yu et al., 2018).
Metabolic Pathways and Drug Design
Explorations into the metabolism of compounds structurally related to N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide have provided insights into the design of drugs with ideal pharmacokinetic characteristics. These studies focus on understanding how molecular properties influence the metabolic profile, aiding in the development of therapeutics with optimized absorption, distribution, metabolism, and excretion (ADME) properties. The extensive metabolic profiling of such compounds in preclinical studies underscores their potential in the development of new medications (Scarpelli et al., 1982).
Eigenschaften
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O5/c15-11-2-1-10(9-12(11)19(22)23)17-14(21)13(20)16-3-4-18-5-7-24-8-6-18/h1-2,9H,3-8H2,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZCKKIRZBLHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2876091.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2876097.png)
![8-(2-((3-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876098.png)
![2-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2876099.png)
![Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate](/img/structure/B2876100.png)




![1-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2876112.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2876113.png)